

Application Notes and Protocols: X-ray Crystallography of HIV-1 Capsid-Drug Complexes

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Compound of Interest						
Compound Name:	HIV capsid modulator 2					
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Introduction: The HIV-1 Capsid as a Therapeutic Target

The Human Immunodeficiency Virus type 1 (HIV-1) capsid is a conical protein shell that encases the viral genome and essential enzymes for replication.[1][2] This structure is not merely a passive container; it is a dynamic and critical player throughout the viral lifecycle. The capsid, formed by the assembly of approximately 250 hexamers and 12 pentamers of the capsid (CA) protein, is essential for the assembly of new virions, the protection of the viral genetic material after cell entry, transport to the nucleus, and uncoating to release its contents for integration into the host genome.[1][2][3] The CA protein is highly conserved and performs multiple functions, making it an attractive target for antiretroviral therapy.[4]

X-ray crystallography has been a pivotal technique in the development of HIV-1 capsid inhibitors. By providing atomic-level three-dimensional structures of the CA protein in complex with small-molecule inhibitors, this method illuminates the precise molecular interactions—such as hydrogen bonds and hydrophobic contacts—that govern drug binding.[5][6] This structural insight is fundamental to structure-based drug design, enabling the optimization of compound potency, selectivity, and pharmacokinetic properties. A key binding site for several potent inhibitors has been identified at the interface between the N-terminal domain (NTD) of one CA monomer and the C-terminal domain (CTD) of an adjacent subunit within the CA hexamer.[4][7] [8] Drugs targeting this pocket, such as Lenacapavir and PF-3450074, can disrupt capsid stability and function, effectively halting viral replication.[7][9][10][11]



Quantitative Data Summary of Key HIV-1 Capsid-Drug Complexes

The following tables summarize crystallographic data for several important HIV-1 capsid-inhibitor complexes, providing a basis for comparison.

Table 1: Crystallographic Data for HIV-1 Capsid-Inhibitor Complexes

Inhibitor	PDB ID	Resolutio n (Å)	Space Group	R-work	R-free	Organism
PF- 3450074 (PF74)	4XFZ	2.70	P622	0.210	0.241	Human immunodef iciency virus 1
Lenacapav ir (LEN)	6VKV	2.24	P 21 21 21	0.188	0.218	Human immunodef iciency virus 1
Lenacapav ir (N74D Mutant)	7RJ4	1.80	P 21 21 21	0.170	0.201	Human immunodef iciency virus 1

Data sourced from the RCSB Protein Data Bank.[12][13]

Table 2: Inhibitor Binding Characteristics and Efficacy

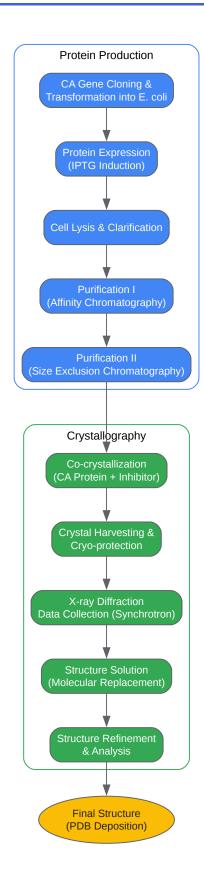


Inhibitor	Binding Site	Key Interacting Residues (Illustrative)	Binding Affinity (KD)	Antiviral Potency (EC50)
PF-3450074 (PF74)	NTD-CTD Interface Pocket	Asn57, Lys70, Gln176, Arg173	176 ± 78 nM (to CA hexamer)[14]	8-640 nM[14]
Lenacapavir (LEN)	NTD-CTD Interface Pocket	Asn57, Met66, Gln67, Lys70, Asn74, Arg173	215 pM[10]	50-314 pM[15]
BI-2	NTD-CTD Interface Pocket	Binds in the same pocket as PF74[16]	Not specified	Potent inhibitor[16]

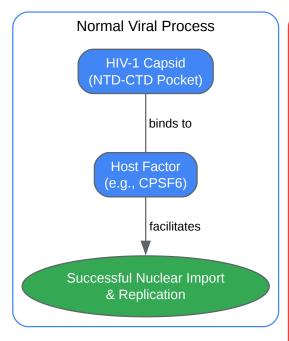
Visualized Experimental and Mechanistic Workflows

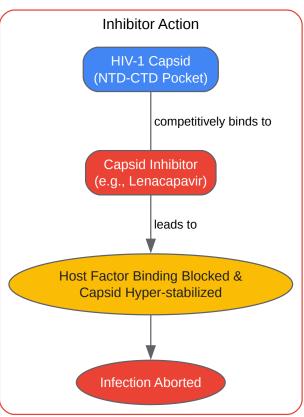
The following diagrams illustrate the general experimental pipeline for determining the crystal structure of an HIV-1 capsid-drug complex and the mechanism by which these drugs inhibit viral function.











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